![molecular formula C18H17IN2OS B4650799 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4650799.png)
6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of the activity of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the development of many types of cancer. 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone binds to the protein TCF4, which is a transcription factor that regulates the expression of genes involved in the Wnt/β-catenin pathway. By inhibiting the activity of TCF4, 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone prevents the activation of the Wnt/β-catenin pathway and thus inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is its high selectivity for the Wnt/β-catenin pathway. This makes it a valuable tool for studying the role of this pathway in various diseases. However, one limitation of 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the investigation of the potential therapeutic applications of 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, more research is needed to fully understand the safety and efficacy of 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in clinical settings.
Scientific Research Applications
6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the development of many types of cancer. 6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
6-iodo-3-(2-methylphenyl)-2-propan-2-ylsulfanylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2OS/c1-11(2)23-18-20-15-9-8-13(19)10-14(15)17(22)21(18)16-7-5-4-6-12(16)3/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSRRIQKDZZVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)I)N=C2SC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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